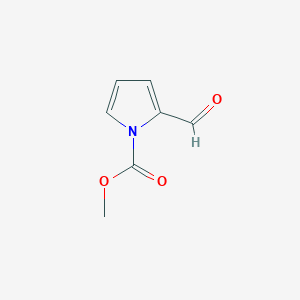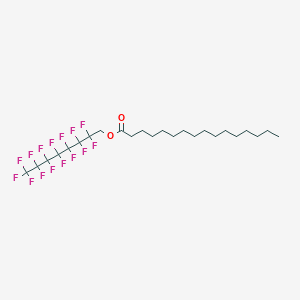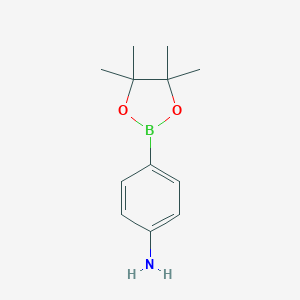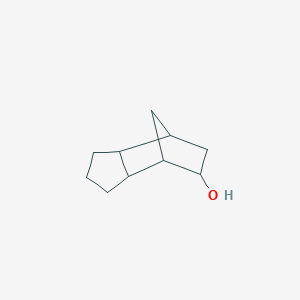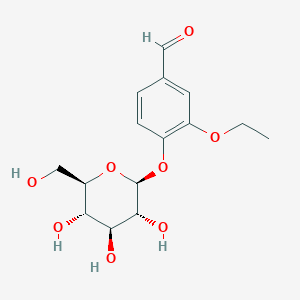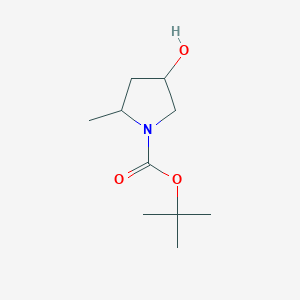
(2R,4R)-N-Boc-4-羟基-2-甲基吡咯烷
描述
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves stereoselective reactions and chemoenzymatic methods. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a compound with structural similarities, from N-protected (2S)-3,4-dehydroproline methyl esters showcases the use of stereoselective osmium tetraoxide reactions and subsequent reduction and deprotection steps to achieve the target molecule with high purity (Goli et al., 1994). Additionally, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine synthesis via kinetic resolution and selective oxidation highlights the importance of enantioselectivity in obtaining the desired stereoisomer (Haddad & Larchevěque, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often elucidated using NMR techniques, including 1H and 13C NMR. These methods allow for the unambiguous assignment of signals and the confirmation of the molecular structure through comparison with known spectra. The detailed structure analysis provides insight into the stereochemistry and functional group placement essential for the compound's reactivity and potential applications.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including lithiation-substitution reactions to introduce substituents at specific positions, allowing for the creation of compounds with quaternary stereocenters. Such reactions are pivotal for synthesizing pharmaceutically relevant compounds (Sheikh et al., 2012). The presence of the Boc group and the hydroxyl functionality in "(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine" suggests its involvement in similar strategic syntheses.
科学研究应用
化学酶促合成应用:该化合物已用于化学酶促合成工艺。例如,使用荧光假单胞菌脂肪酶分解 N-Boc 保护的 3-羟基-2-羟甲基-3-甲基吡咯烷,导致最终产物中选择性氧化和高非对映选择性和对映选择性 (Haddad 和 Larchevěque,2005)。
神经保护应用:氨基吡咯烷-2R,4R-二羧酸,一种与 (2R,4R)-N-Boc-4-羟基-2-甲基吡咯烷密切相关的化合物,已显示出神经保护特性,通过减弱 N-甲基-D-天冬氨酸 (NMDA) 在小鼠皮质培养物中诱导的神经元变性 (Battaglia 等,1998)。
有机化学中的基团迁移研究:该化合物因其在基团迁移反应中的行为而受到研究。观察到涉及碱生成烷氧基化合物的快速 N→O 叔丁氧羰基 (Boc) 迁移,具有不寻常的九元环状过渡态 (Xue 和 Silverman,2010)。
在药物化学中的应用:它已被用作药物化学中的合成子,特别是在二肽基肽酶 IV 抑制剂中相关的 4-氟吡咯烷衍生物的合成中 (Singh 和 Umemoto,2011)。
药理学研究:在药理学研究中,(2R,4R)-N-Boc-4-羟基-2-甲基吡咯烷的衍生物,例如 1-苄基-APDC,已被合成并研究了它们在代谢型谷氨酸受体上的活性,显示出良好的选择性 (Tueckmantel 等,1997)。
抑制血小板聚集:研究表明,相关化合物可以抑制血小板聚集,表明在心血管疾病中具有潜在应用 (Ogawa 等,2002)。
β-甘露糖苷酶抑制:已经从 Angylocalyx pynaertii 的种子中鉴定出一种与 (2R,4R)-N-Boc-4-羟基-2-甲基吡咯烷在结构上相关的生物碱 β-甘露糖苷酶抑制剂 (Molyneux 等,1993)。
属性
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZADLGAYWRZCR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine | |
CAS RN |
114676-93-6 | |
| Record name | tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

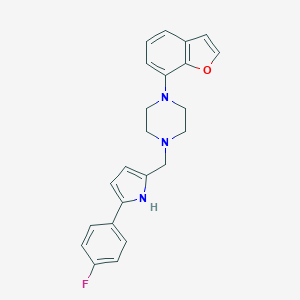
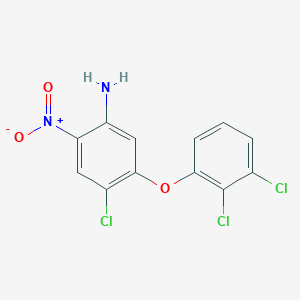
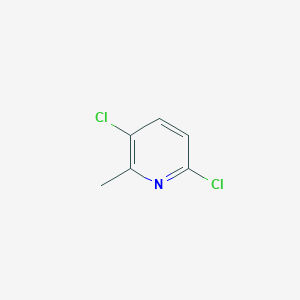
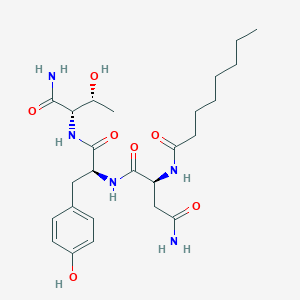
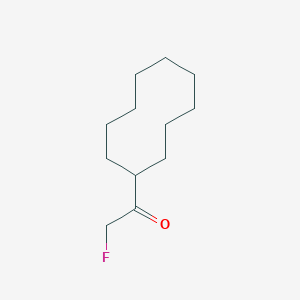
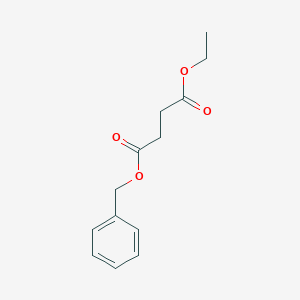
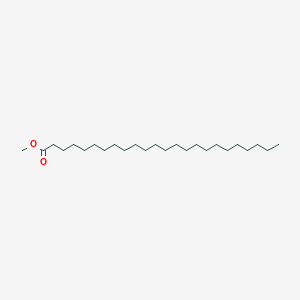
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
